molecular formula C3H8FNO2S B1524215 3-Fluoropropane-1-sulfonamide CAS No. 1033906-62-5

3-Fluoropropane-1-sulfonamide

Cat. No. B1524215
CAS RN: 1033906-62-5
M. Wt: 141.17 g/mol
InChI Key: TUWLBHMNJWOAQE-UHFFFAOYSA-N
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Description

3-Fluoropropane-1-sulfonamide is a research-use-only compound with the CAS number 1033906-62-5 . It has a molecular weight of 141.16 and a molecular formula of C3H8FNO2S .


Molecular Structure Analysis

The InChI code for 3-Fluoropropane-1-sulfonamide is 1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) . This indicates that the molecule consists of a three-carbon chain with a fluorine atom attached to the second carbon and a sulfonamide group attached to the third carbon .

Scientific Research Applications

Chemical Research

“3-Fluoropropane-1-sulfonamide” is a chemical compound with the CAS Number: 1033906-62-5 . It is often used in chemical research due to its unique properties. It has a molecular weight of 141.17 and is usually stored at a temperature of 4°C .

Prosthetic Agent for Radiolabelling

One of the significant applications of “3-Fluoropropane-1-sulfonamide” is its use as a prosthetic agent for the radiolabelling of amines . This involves the preparation of “3-[18F]fluoropropanesulfonyl chloride” via “3-[18F]fluoropropyl thiocyanate” as an intermediate .

Investigation of Precursor Molecules

The compound is also used in the investigation of precursor molecules. This involves comparing the reactivities of 3-thiocyanatopropyl nosylate and the corresponding tosylate towards [18F]fluoride .

Labelling Conditions

“3-Fluoropropane-1-sulfonamide” is used in the study of labelling conditions. Reliable transformation conditions of “3-[18F]fluoropropyl thiocyanate” to the corresponding sulfonyl chloride have been identified .

Enzymatic Stability

The compound is used in the investigation of the enzymatic stability of the corresponding sulfonamides . This is important in the field of biochemistry and pharmaceutical research.

Reaction with Amines

The reaction of “3-[(18)F]fluoropropanesulfonyl chloride” with different aliphatic and aromatic amines has been investigated using "3-Fluoropropane-1-sulfonamide" . The identity of the resulting (18)F-labelled sulfonamides was confirmed chromatographically by comparison with their nonradioactive counterparts .

Mechanism of Action

While the specific mechanism of action for 3-Fluoropropane-1-sulfonamide is not mentioned in the sources, sulfonamides generally function by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA). They specifically inhibit the enzyme dihydropteroate synthase .

properties

IUPAC Name

3-fluoropropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWLBHMNJWOAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307012
Record name 3-Fluoro-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropropane-1-sulfonamide

CAS RN

1033906-62-5
Record name 3-Fluoro-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033906-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes this p-toluenesulfonate salt containing 3-Fluoropropane-1-sulfonamide potentially advantageous for drug development?

A1: The research paper highlights several potential benefits of this specific p-toluenesulfonate salt, which incorporates 3-Fluoropropane-1-sulfonamide within a larger molecule. These advantages stem from the salt's improved physicochemical properties and include: []

    Q2: What is the role of 3-Fluoropropane-1-sulfonamide within the larger molecule?

    A2: While the paper focuses on the overall p-toluenesulfonate salt, it specifically mentions N-{3-[3-(9H-purine-6-group)pyridine-2-group amino]-4-chlorine-2-fluorophenyl}-3-fluoropropane-1-sulfonamide as the active compound. This suggests that 3-Fluoropropane-1-sulfonamide is a crucial structural element within this complex molecule, likely contributing to its interaction with the targeted kinase. Further research is needed to fully elucidate the specific role of 3-Fluoropropane-1-sulfonamide and its contribution to the overall activity of the compound. []

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